(Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-Ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3-one core substituted with an ethoxy group at position 6 and a 2,4,5-trimethoxybenzylidene moiety at position 2. Its molecular formula is C₂₀H₂₀O₆ (inferred molecular weight: 356.37 g/mol), derived by replacing the hydroxyl group in (Z)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (, C₁₈H₁₆O₆) with an ethoxy group.
The compound is synthesized via aldol condensation between 6-ethoxybenzofuran-3-one and 2,4,5-trimethoxybenzaldehyde, following established methods for aurone derivatives (e.g., Scheme 2 in ) .
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-5-25-13-6-7-14-16(10-13)26-19(20(14)21)9-12-8-17(23-3)18(24-4)11-15(12)22-2/h6-11H,5H2,1-4H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSGHCYICHSPA-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an ethylating agent like ethyl iodide under basic conditions.
Aldol Condensation: The key step involves an aldol condensation between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may exhibit pharmacological properties such as anti-inflammatory, antioxidant, or anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s methoxy groups and benzofuran core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Aurones and benzofuran-3-one derivatives exhibit diverse biological activities influenced by substituent patterns. Key analogs include:
Substituent Effects :
Physical and Spectral Properties
Melting points and spectral data correlate with substituent electronic effects:
*Predicted based on analogs. Higher methoxy/ethoxy content generally reduces melting points due to disrupted crystal packing .
Biological Activity
(Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticholinesterase properties based on recent research findings.
- Molecular Formula : C26H30O7
- Molecular Weight : 454.52 g/mol
- InChIKey : OXIWSGTZUCVQPH-XOBNHNQQSA-N
1. Antibacterial Activity
Recent studies have indicated that compounds similar to (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant antibacterial properties. For instance, a series of benzofuran derivatives were evaluated against Escherichia coli and Bacillus subtilis, showing promising efficacy. The most active compounds had minimum inhibitory concentration (MIC) values comparable to standard drugs like penicillin .
| Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Compound 10b | 1.25 ± 0.60 | 1.80 ± 0.25 |
| Penicillin | 1.00 ± 1.50 | 2.40 ± 1.00 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been explored in various models. Compounds similar to (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one have been shown to reduce inflammation markers in vitro and in vivo models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .
3. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is critical in the treatment of Alzheimer's disease. Studies have shown that benzofuran-based compounds can effectively inhibit AChE activity with IC50 values indicating strong potential as therapeutic agents . For example:
| Compound | IC50 (µM) |
|---|---|
| Compound 10d | 0.55 ± 1.00 |
| Eserine (reference) | Not specified |
Case Studies
A recent study synthesized several benzofuran derivatives and tested their biological activities:
- Study Design : The compounds were tested for antibacterial activity against E. coli and B. subtilis using standard broth microdilution methods.
- Results : The most potent derivatives showed significant inhibition against both bacterial strains, highlighting the structure-activity relationship that favors specific substitutions on the benzofuran scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
